BenchChemオンラインストアへようこそ!

2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Chemogenomics HTS fingerprinting Chromene scaffold selectivity

2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332045-52-0; molecular formula C₁₈H₂₆N₂O₂; MW 302.42 g/mol) is a fully synthetic, racemic 2-amino-4H-chromene-3-carbonitrile derivative constructed from 5,5-dimethylcyclohexane-1,3-dione (dimedone), malononitrile, and heptanal. The compound is distinguished within its class by the presence of a straight-chain n-hexyl substituent at the C4 position, replacing the aryl or heteroaryl groups that dominate the published 2-amino-4H-chromene literature.

Molecular Formula C18H26N2O2
Molecular Weight 302.418
CAS No. 332045-52-0
Cat. No. B2676849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
CAS332045-52-0
Molecular FormulaC18H26N2O2
Molecular Weight302.418
Structural Identifiers
SMILESCCCCCCC1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N
InChIInChI=1S/C18H26N2O2/c1-4-5-6-7-8-12-13(11-19)17(20)22-15-10-18(2,3)9-14(21)16(12)15/h12H,4-10,20H2,1-3H3
InChIKeyRNXHADDNDXRCHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332045-52-0): Compound Class and Fundamental Characteristics for Procurement


2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS 332045-52-0; molecular formula C₁₈H₂₆N₂O₂; MW 302.42 g/mol) is a fully synthetic, racemic 2-amino-4H-chromene-3-carbonitrile derivative constructed from 5,5-dimethylcyclohexane-1,3-dione (dimedone), malononitrile, and heptanal . The compound is distinguished within its class by the presence of a straight-chain n-hexyl substituent at the C4 position, replacing the aryl or heteroaryl groups that dominate the published 2-amino-4H-chromene literature [1]. It has been deposited in the PubChem Substance database (CID 3120754) and subjected to broad-panel high-throughput screening (HTS) through the NIH Molecular Libraries Program, yielding a publicly available bioactivity fingerprint across >100 target-based and phenotypic assays [2].

Why Generic Substitution of 4-Aryl Chromene-3-carbonitriles for 2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (332045-52-0) Is Scientifically Unjustified


The 2-amino-4H-chromene-3-carbonitrile scaffold is pharmacologically promiscuous—subtle changes at the C4 position produce a qualitative on/off switch for target engagement across distinct enzyme families. Published 4-aryl congeners exhibit micromolar-range inhibitory activity (Ki 8.68–102.61 μM) against α-glucosidase, carbonic anhydrase isoforms I/II, and acetylcholinesterase [1]; in contrast, the 4-hexyl analog (332045-52-0) tested inactive across all assayed targets in the NIH Molecular Libraries panel, including formylpeptide receptor, S1P₁₋₃, cathepsins B/L/S, HIV-1 RNase H, MMP-13, Hsp90, and protein kinase A, among >100 screened endpoints [2]. The C4 substituent is not a tunable potency modulator—it is a binary determinant of biological recognition. Consequently, substituting any 4-aryl chromene-3-carbonitrile for the 4-hexyl compound (or vice versa) in a biological experiment constitutes a change in chemical entity with an entirely different target engagement profile, not a generic substitution.

Quantitative Differentiation Evidence for 2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (332045-52-0) Relative to Closest Analogs


C4 n-Hexyl Substitution Confers a Qualitatively Distinct Bioactivity Fingerprint Versus 4-Aryl Chromene Analogs

The 4-n-hexyl derivative (332045-52-0) was tested across the NIH Molecular Libraries Small Molecule Repository HTS panel (AID 362–573) and returned an 'Inactive' result in every confirmatory and screening assay for which a discrete activity outcome was recorded, including: formylpeptide receptor (AID 362), S1P₃ agonist/antagonist (AIDs 373, 485), Cdc25B phosphatase (AID 368), MKP-1/MKP-3 phosphatases (AIDs 374, 425), cathepsins B/L/S (AIDs 453, 460, 488, 501), HIV-1 RT-RNase H (AID 565), Hsp90 (AID 429), Bfl-1 anti-apoptotic protein (AID 432), MMP-13 (AID 570), PKA (AID 524), TNAP (AID 518), HePTP (AID 521), and RORA (AIDs 560, 561). The only non-'Inactive' result was an 'Inconclusive' call for sOGT (AID 447) [1]. In contrast, the structurally closest published analogs—2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aryl groups at C4—demonstrate confirmed, quantitatively measured inhibitory activity against α-glucosidase (Ki 18.16 ± 3.18 to 66.57 ± 1.36 μM), hCA I (Ki 21.33 ± 1.11 to 40.24 ± 10.78 μM), hCA II (Ki 28.91 ± 6.51 to 59.97 ± 15.62 μM), and AChE (Ki 8.68 ± 0.93 to 102.61 ± 24.96 μM) [2]. The C4 substituent type (alkyl vs. aryl) thus functions as a binary molecular switch determining whether the chromene scaffold engages these four enzyme families at all.

Chemogenomics HTS fingerprinting Chromene scaffold selectivity

Cytotoxicity and Cell Viability Profile Distinguishes 4-Hexyl Chromene from Cytotoxic 4-Aryl Chromene Derivatives

332045-52-0 was tested in two confirmatory cell viability assays using human pancreatic duct epithelial (HPDE-C7 and HPDE-C7K) cell lines and returned 'Inactive' results (no measurable cytotoxicity at screening concentration, EC₅₀ not calculable) [1]. Additionally, it was inactive in a general cell proliferation and viability primary screen against the 60K MLSMR collection (AID 463) and in a ubiquitin-GFP cell-based assay (AID 526) [1]. This contrasts with published 4-aryl chromene-3-carbonitrile derivatives, including the 4-aryl-7,7-dimethyl series, for which anticancer and antiproliferative activity against breast (BT-20), lung, nasopharyngeal, bladder, ovarian carcinoma, astrocytoma, and osteosarcoma cell lines has been reported across multiple independent studies [2][3]. While cell viability data for the specific 4-aryl-7,7-dimethyl chromenes from the Maharramov study are not directly reported, the broader 4-aryl chromene-3-carbonitrile class is consistently associated with cytotoxicity, whereas the 4-hexyl analog is devoid of detectable cytotoxicity in the available panel.

Cytotoxicity screening Chromene safety profiling HPDE cell viability

Calculated Lipophilicity (cLogP) Differentiation: The 4-n-Hexyl Chain Drives Significantly Higher Partition Coefficient than 4-Aryl Analogs

The C4 n-hexyl substituent confers a substantially higher calculated logP (cLogP) relative to the 4-aryl chromene-3-carbonitrile series. ChemSpider-derived computational data for 332045-52-0 indicate a cLogP of approximately 4.45–4.55 (ACD/Labs algorithm), compared with representative 4-aryl analogs such as 2-amino-4-(4-methylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (cLogP ~2.8–3.2) and 2-amino-4-[3-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (cLogP ~3.5–3.9) [1]. The ~1.0–1.7 log unit increase places the 4-hexyl compound in a distinctly higher lipophilicity bracket that affects both permeability and solubility. This property difference is structural in origin—the n-hexyl chain contributes six sp³-hybridized methylene/methyl units, while 4-aryl substituents contribute planar, polarizable aromatic rings that interact differently with biological membranes and aqueous solvent.

Physicochemical properties Lipophilicity Drug-likeness Chromene ADME

Racemic 4-Alkyl Chromene Synthesis Accessible via One-Pot Multicomponent Condensation—Different Synthetic Entry from Organocatalytic Asymmetric 4-Aryl Routes

The 4-hexyl compound is accessible via the general one-pot, three-component condensation of an aliphatic aldehyde (heptanal), malononitrile, and dimedone in aqueous or ethanolic medium under base catalysis, consistent with the methodology reported for 4-alkyl-2-amino-4H-chromene derivatives [1]. This contrasts with the 4-aryl series, which increasingly employs enantioselective organocatalytic strategies using chiral amine catalysts (e.g., cinchona alkaloid derivatives) to produce optically active products with defined absolute configuration at C4 [2]. The 4-hexyl compound, containing an sp³-hybridized stereogenic center bearing an n-alkyl chain, is inherently racemic when synthesized under standard achiral conditions and has zero defined stereocenters per ChemSpider . The 4-aryl analogs reported by Maharramov et al. (2019) were obtained in optically active form with measured specific rotations [2]. The divergent synthetic entry points and stereochemical outcomes represent a practical procurement distinction: the 4-hexyl compound can be sourced from simpler, non-enantioselective synthetic routes, whereas optically pure 4-aryl chromene-3-carbonitriles require organocatalytic or resolution steps.

Synthetic chemistry One-pot synthesis 4-Alkyl chromene Multicomponent reaction

Procurement-Relevant Application Scenarios for 2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (332045-52-0) Based on Verified Evidence


Validated Inactive Control Compound for Chromene Scaffold Chemogenomic Screening Libraries

With an established 'Inactive' profile across >100 distinct PubChem HTS targets including GPCRs (S1P₁, S1P₃, 5-HT₁A, 5-HT₁E, formylpeptide receptor), proteases (cathepsins B/L/S, MMP-13), phosphatases (Cdc25B, MKP-1, MKP-3, HePTP, TNAP), kinases (PKA), chaperones (Hsp90), and nuclear receptors (RORA, SF-1), 332045-52-0 is uniquely positioned as a chromene-scaffold negative control [1]. This contrasts with 4-aryl chromene-3-carbonitriles that display multi-target activity [2]. Procurement of this compound alongside active 4-aryl analogs enables within-scaffold chemogenomic profiling and target deconvolution studies where scaffold-specific effects must be isolated from substituent-driven pharmacology.

Lipophilic 4-Alkyl Chromene Reference Standard for Physicochemical and ADME Property Benchmarking

The calculated cLogP of ~4.45–4.55 for 332045-52-0 places it in a distinct lipophilicity range compared to 4-aryl chromene-3-carbonitriles (cLogP ~2.8–3.9) [1]. It serves as a representative high-logP, 4-alkyl-substituted chromene reference standard for chromatographic method development, logP assay calibration, and permeability/solubility comparative studies. Its non-cytotoxic profile in HPDE cell lines [2] further supports its use as a tolerated lipophilic control in cell-based ADME-Tox assay panels.

Racemic 4-Alkyl Chromene Building Block for Synthetic Methodology Development and Derivatization

As a racemic 4-alkyl-2-amino-4H-chromene-3-carbonitrile synthesized via one-pot multicomponent condensation of heptanal, malononitrile, and dimedone [1], 332045-52-0 represents a readily accessible starting point for methodological studies. Its free 2-amino and 3-cyano groups offer two orthogonal derivatization handles (N-acylation, imine formation at NH₂; hydrolysis, cycloaddition at CN), while the 7,7-dimethyl substitution on the fused cyclohexanone ring provides stereoelectronic constraints distinct from 7-unsubstituted or 7-monosubstituted analogs. The compound's established synthetic accessibility via aqueous one-pot conditions [2] makes it suitable as a model substrate for green chemistry catalyst screening and reaction optimization programs.

HTS-Inert Scaffold for Fragment-Based and PROTAC Linker Attachment Studies

The comprehensive inactivity of 332045-52-0 in the NIH Molecular Libraries HTS panel [1] establishes it as a biologically silent scaffold amenable to functionalization without confounding background pharmacology. Its combination of a lipophilic n-hexyl tail (membrane-anchoring potential) and two chemically addressable functional groups (NH₂ and CN) makes it a candidate scaffold for targeted protein degradation (PROTAC) linker chemistry or fragment elaboration studies where the unfunctionalized core must contribute no target engagement signal. The documented synthetic accessibility via one-pot MCR [2] supports scalable procurement for medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.